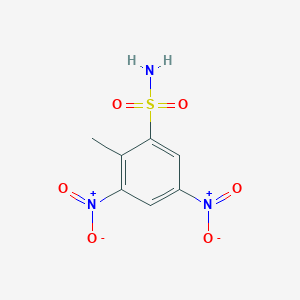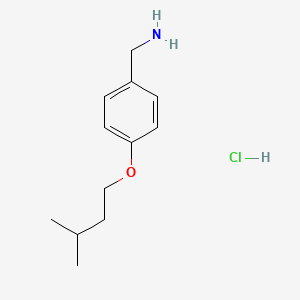
(4-(Isopentyloxy)phenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Isopentyloxy)phenyl)methanamine hydrochloride, also known as IPA or Isopentamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IPA is a derivative of phenethylamine and has a similar chemical structure to other compounds such as amphetamines and cathinones. In
作用機序
The mechanism of action of (4-(Isopentyloxy)phenyl)methanamine hydrochloride is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that (4-(Isopentyloxy)phenyl)methanamine hydrochloride may increase the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that (4-(Isopentyloxy)phenyl)methanamine hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which may be due to its ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. Additionally, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of (4-(Isopentyloxy)phenyl)methanamine hydrochloride for lab experiments is that it has a similar chemical structure to other compounds such as amphetamines and cathinones, which makes it a potential alternative for these compounds in research. Additionally, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of (4-(Isopentyloxy)phenyl)methanamine hydrochloride is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on (4-(Isopentyloxy)phenyl)methanamine hydrochloride. One area of research is to further investigate its potential as a drug for the treatment of various medical conditions. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Another area of research is to explore its potential use in other fields such as materials science and agriculture. Overall, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has the potential to be a valuable compound for various applications, and more research is needed to fully understand its properties and potential.
合成法
The synthesis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride involves the reaction of 4-(tert-butoxycarbonyloxy)phenylhydrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Isopentyloxy)phenyl)methanamine hydrochloride. This method has been reported to yield high purity and good yields of (4-(Isopentyloxy)phenyl)methanamine hydrochloride.
科学的研究の応用
(4-(Isopentyloxy)phenyl)methanamine hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been its potential use as a drug for the treatment of various medical conditions. (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBODIAVFULCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopentyloxy)phenyl)methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)
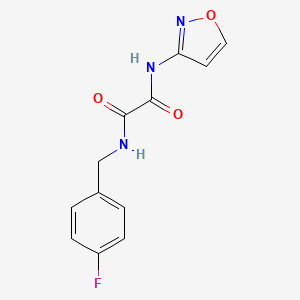
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)
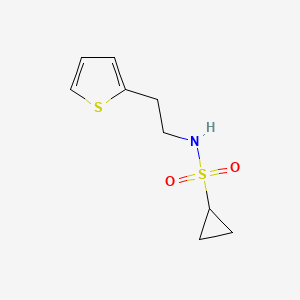
![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)
![7-methyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2392824.png)
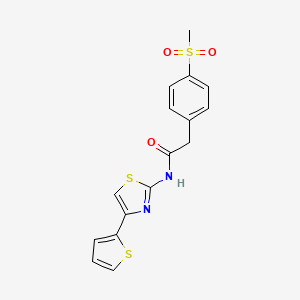
![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)
![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)
